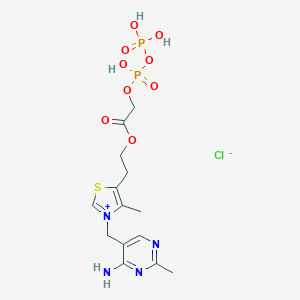

2-Acetylthiamin pyrophosphate

Beschreibung

Significance in Enzymatic Catalysis and Metabolic Intermediacy

The importance of 2-acetylthiamin pyrophosphate lies in its function as an intermediate in reactions catalyzed by several enzymes, including phosphoketolase, pyruvate oxidase, and various pyruvate oxidoreductases. nih.gov In these enzymatic processes, acetyl-TPP facilitates the transfer of an acetyl group, a fundamental step in cellular metabolism. For instance, in the oxidative decarboxylation of pyruvate, the acetyl group from pyruvate is transiently attached to TPP to form acetyl-TPP before being transferred to coenzyme A to produce acetyl-CoA, a primary substrate for the citric acid cycle.

The chemical properties of acetyl-TPP make it well-suited for its role as an acyl-group carrier. nih.gov Its reactivity with water and other nucleophiles is compatible with its proposed function as an intermediate in enzymatic acyl-transfer reactions. nih.gov This reactivity allows for the efficient transfer of the acetyl group to its designated acceptor molecule within the enzyme's active site.

The transient nature of acetyl-TPP has made it a challenging molecule to study directly. However, its involvement has been substantiated through extensive research, particularly on the pyruvate dehydrogenase complex of Escherichia coli. nih.gov These studies have demonstrated that acetyl-TPP is chemically competent to act as an intermediate in the decarboxylation and dehydrogenation of pyruvate. nih.gov

Historical Trajectory of Research on this compound

The understanding of this compound's role in biochemistry has evolved over several decades, from a theoretical postulate to a confirmed, albeit transient, intermediate.

Early Hypotheses and Discovery as a Postulated Intermediate

The concept of an "active aldehyde" intermediate in thiamin-catalyzed reactions was proposed long before the direct identification of this compound. Early researchers hypothesized that thiamin pyrophosphate facilitated the decarboxylation of α-keto acids by stabilizing the resulting acyl-carbanion. This led to the postulation of an acetyl-TPP-like intermediate.

The synthesis of this compound was a significant breakthrough in the field. nih.govresearchgate.net It was accomplished by the oxidation of 2-(1-hydroxyethyl)thiamin pyrophosphate with aqueous chromic acid under carefully controlled conditions to prevent hydrolysis. nih.govresearchgate.net The availability of synthetic acetyl-TPP allowed for detailed studies of its chemical properties and provided a standard for comparison in enzymatic experiments. nih.gov

Seminal Studies and Evidence of Transient Formation

The transient formation of this compound in enzymatic reactions was a significant finding that solidified its role as a key metabolic intermediate. Seminal studies, particularly those utilizing quench-flow techniques and isotopic labeling, provided compelling evidence for its existence.

One of the most definitive methods for identifying transient acetyl-TPP involved the use of radiolabeled substrates. By quenching enzymatic reactions at various time points and analyzing the reaction mixture, researchers were able to isolate and identify [14C]acetyl-TPP. nih.gov A crucial aspect of this identification was the unique pH-rate profile of acetyl-TPP hydrolysis, which served as a characteristic fingerprint. nih.govnih.gov The hydrolysis rate of the isolated radiolabeled species was found to be indistinguishable from that of authentic, synthetically prepared acetyl-TPP, providing strong evidence for its identity. nih.gov

Further evidence came from studies using 3-fluoropyruvate as a substrate for the pyruvate dehydrogenase complex. acs.org This compound, upon reaction with the enzyme, leads to the formation of this compound. acs.org Experiments demonstrated that this enzyme-generated acetyl-TPP was chemically competent to transfer its acetyl group to dihydrolipoamide, a natural acceptor in the pyruvate dehydrogenase complex reaction sequence. osti.gov

These meticulous studies, combining chemical synthesis, kinetic analysis, and isotopic tracing, have firmly established the transient but essential role of this compound in thiamin-dependent enzymatic catalysis.

Eigenschaften

CAS-Nummer |

104114-88-7 |

|---|---|

Molekularformel |

C14H21ClN4O9P2S |

Molekulargewicht |

518.8 g/mol |

IUPAC-Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2-[hydroxy(phosphonooxy)phosphoryl]oxyacetate;chloride |

InChI |

InChI=1S/C14H20N4O9P2S.ClH/c1-9-12(30-8-18(9)6-11-5-16-10(2)17-14(11)15)3-4-25-13(19)7-26-29(23,24)27-28(20,21)22;/h5,8H,3-4,6-7H2,1-2H3,(H4-,15,16,17,20,21,22,23,24);1H |

InChI-Schlüssel |

FCISWEMZFAELCQ-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)COP(=O)(O)OP(=O)(O)O.[Cl-] |

Kanonische SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)COP(=O)(O)OP(=O)(O)O.[Cl-] |

Synonyme |

2-acetylthiamin pyrophosphate 2-acetylthiamine pyrophosphate acetylthiamine diphosphate AcThDP |

Herkunft des Produkts |

United States |

Enzymatic Systems and Metabolic Pathways Involving 2-acetylthiamin Pyrophosphate

The Pyruvate Dehydrogenase Complex: A Paradigm for 2-Acetylthiamin Pyrophosphate Involvement

The pyruvate dehydrogenase complex (PDC) is a large, multi-enzyme complex that serves as a critical link between glycolysis and the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate. wikipedia.orgnih.gov Extensive research, particularly using model organisms such as Escherichia coli, has provided substantial evidence for the transient formation and chemical competence of acetyl-TPP as an intermediate in the reactions catalyzed by the PDC. nih.govnih.gov

Decarboxylation and Dehydrogenation of Pyruvate in Model Organisms (e.g., Escherichia coli)

In the initial steps of the PDC catalytic cycle, the pyruvate dehydrogenase (E1) component, which requires TPP as a cofactor, binds to pyruvate. wikipedia.orgnih.gov The acidic C2 carbon of the thiazolium ring of TPP performs a nucleophilic attack on the carbonyl carbon of pyruvate. wikipedia.org This is followed by the decarboxylation of the pyruvate molecule, resulting in the formation of a key intermediate known as hydroxyethyl-thiamin pyrophosphate (HE-TPP). nih.govnih.gov This HE-TPP intermediate is essentially an "active aldehyde" species. It is the subsequent oxidation of this HE-TPP that leads to the formation of this compound. sci-hub.st The identification of [1-¹⁴C]acetyl-TPP from acid-quenched enzymatic reaction mixtures of the E. coli PDC has provided direct evidence for its existence as a transient species in this process. nih.govosti.gov

Role in Acetyl Group Transfer to Dihydrolipoamide and Coenzyme A

Once formed, this compound acts as a donor of the acetyl group. nih.govosti.gov The acetyl group is transferred from acetyl-TPP to the oxidized lipoamide cofactor, which is covalently attached to the dihydrolipoyl transacetylase (E2) component of the PDC. wikipedia.orgqmul.ac.uk This transfer results in the formation of acetyldihydrolipoamide and the regeneration of the TPP cofactor on the E1 subunit. nih.govwikipedia.org

Subsequent reaction, also catalyzed by the E2 component, involves the transfer of the acetyl group from acetyldihydrolipoamide to coenzyme A (CoA), yielding the final product, acetyl-CoA, and leaving the lipoamide in its reduced dihydrolipoamide form. nih.govwikipedia.org Studies using the substrate analog 3-fluoropyruvate have demonstrated that acetyl-TPP is chemically competent to acetylate dihydrolipoamide, with a high percentage of acetyl group transfer observed. nih.govosti.gov In these experiments, the acetyl group from acetyl-TPP was partitioned between transfer to CoASH and hydrolysis to acetate. nih.gov

| Reactant | Enzyme Component | Product |

| Pyruvate | Pyruvate Dehydrogenase (E1) | Hydroxyethyl-TPP + CO₂ |

| Hydroxyethyl-TPP | Pyruvate Dehydrogenase (E1) | This compound |

| This compound + Lipoamide | Dihydrolipoyl Transacetylase (E2) | Acetyldihydrolipoamide + TPP |

| Acetyldihydrolipoamide + Coenzyme A | Dihydrolipoyl Transacetylase (E2) | Acetyl-CoA + Dihydrolipoamide |

Phosphoketolase Reactions: Investigation of this compound as a Probable Intermediate

Phosphoketolases are TPP-dependent enzymes that play a key role in the pentose phosphate pathway of certain bacteria, such as heterofermentative lactic acid bacteria. researchgate.net These enzymes catalyze the cleavage of substrates like D-xylulose 5-phosphate or D-fructose 6-phosphate into acetyl phosphate and a corresponding glyceraldehyde 3-phosphate or erythrose 4-phosphate. researchgate.net While direct evidence remains elusive, this compound is strongly suspected to be an intermediate in the phosphoketolase reaction mechanism. nih.govresearchgate.net The proposed mechanism involves the formation of acetyl-TPP from the cleavage of the pentose phosphate substrate, followed by a phosphorolytic cleavage of acetyl-TPP to yield acetyl phosphate. enzyme-database.orguni-konstanz.de

Pyruvate Oxidase and Related Oxidoreductases: Electron Transfer Mechanisms and this compound

Pyruvate oxidase and other 2-oxoacid oxidoreductases are another class of TPP-dependent enzymes where this compound is a key player. nih.gov These enzymes catalyze the oxidative decarboxylation of pyruvate and other 2-oxoacids, but with different electron acceptors and final products compared to the PDC. nih.govnih.gov

Oxidative Decarboxylation Pathways

Pyruvate oxidase, for instance, catalyzes the reaction of pyruvate, phosphate, and oxygen to produce acetyl phosphate, carbon dioxide, and hydrogen peroxide. enzyme-database.orggenome.jpqmul.ac.uk This enzyme is a flavoprotein containing FAD and requires TPP. enzyme-database.orggenome.jpqmul.ac.uk The reaction mechanism involves the transfer of two reducing equivalents from the HE-TPP intermediate to the FAD cofactor, which results in the formation of this compound and reduced FAD (FADH₂). enzyme-database.orggenome.jpqmul.ac.uk The FADH₂ is then reoxidized by molecular oxygen to produce hydrogen peroxide, and the acetyl-TPP is cleaved by inorganic phosphate to generate acetyl phosphate and regenerate TPP. enzyme-database.orggenome.jpqmul.ac.uk

| Enzyme | Substrates | Products | Cofactors |

| Pyruvate Oxidase | Pyruvate, Phosphate, O₂ | Acetyl phosphate, CO₂, H₂O₂ | TPP, FAD |

Role of Radical Intermediates in 2-Oxoacid Oxidoreductases and Pyruvate Oxidases (e.g., Hydroxyethyl-Thiamin Pyrophosphate Radical)

In some 2-oxoacid oxidoreductases and pyruvate oxidases, the oxidation of the HE-TPP intermediate is thought to proceed through discrete one-electron transfer steps, leading to the formation of radical intermediates. nih.govnih.gov One such proposed intermediate is the hydroxyethyl-thiamin pyrophosphate (HE-TPP) radical. nih.gov This radical is stabilized by the delocalization of the unpaired electron onto the thiazolium ring of the TPP cofactor. nih.govnih.gov

In enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), the HE-TPP radical is formed by a one-electron oxidation of the HE-TPP intermediate, with the electron being transferred to a series of iron-sulfur clusters. nih.govmit.edu A second one-electron transfer from the radical, often stimulated by the binding of CoA, leads to the formation of acetyl-CoA. nih.govnih.gov While the formation of a HE-TPP radical is supported by spectroscopic evidence in some systems, it is still a matter of investigation whether the subsequent formation of the final acetylated product proceeds directly from this radical or involves the formation of this compound as a distinct intermediate. nih.govnih.gov For instance, in the ketoacid oxidoreductase of Halobacterium halobium, electron paramagnetic resonance spectroscopy has indicated the involvement of a HE-TPP radical, but it is not yet known if this radical's reaction to form acetyl-CoA involves the intermediate formation of acetyl-TPP. nih.gov

Broader Implications in Alpha-Keto Acid Decarboxylation within Central Metabolism

This compound (acetyl-TPP) is a pivotal, albeit transient, intermediate in the oxidative decarboxylation of α-keto acids, a fundamental process in central metabolism. nih.gov Its significance is most pronounced in the reactions catalyzed by the large multi-enzyme assemblies known as α-keto acid dehydrogenase complexes, which serve as critical nodes linking major metabolic pathways. wikipedia.orgmdpi.com These complexes, including the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (OGDC), orchestrate the irreversible conversion of α-keto acids to their respective acyl-CoA derivatives. This function is essential for directing the carbon flow from glycolysis and amino acid catabolism into the citric acid cycle for energy production or biosynthetic purposes. mdpi.comlibretexts.org

The role of thiamine pyrophosphate (TPP), the precursor to acetyl-TPP, is to facilitate the decarboxylation of α-keto acids, a mechanistically challenging reaction. gonzaga.edu TPP-dependent enzymes catalyze the cleavage of the C-C bond adjacent to a keto group, which involves the formation of a carbanion intermediate that is stabilized by the thiazolium ring of TPP. libretexts.orggonzaga.edu In the context of oxidative decarboxylation, the initial decarboxylation of the α-keto acid substrate (like pyruvate) results in the formation of a hydroxyalkyl-TPP intermediate, such as 2-(1-hydroxyethyl)thiamine pyrophosphate (HE-TPP). nih.gov This is subsequently oxidized to form the energy-rich acetyl-TPP. pnas.org

Extensive research, particularly on the pyruvate dehydrogenase complex of Escherichia coli, has provided strong evidence for acetyl-TPP's role as a chemically competent, enzyme-bound intermediate. nih.gov It is formed transiently during the reaction sequence where it functions as an acetyl group donor. nih.govosti.gov Studies using 3-fluoropyruvate, an alternative substrate for the PDC, have demonstrated that the acetyl group from the resulting acetyl-TPP intermediate is efficiently transferred to coenzyme A (CoA) to form acetyl-CoA. nih.gov In this experimental system, the acetyl group of acetyl-TPP was partitioned between transfer to CoASH (coenzyme A) and hydrolysis to water. nih.gov Further experiments showed that when the E1 component of the complex was incubated with 3-fluoropyruvate, TPP, and dihydrolipoamide, acetyldihydrolipoamide was produced, confirming acetyl-TPP's competence as an acetyl group donor. nih.gov

The transient nature of acetyl-TPP makes its direct detection challenging. However, its existence and crucial role have been substantiated through clever experimental design, including the use of substrate analogs and rapid quenching techniques to trap and identify the intermediate from enzymatic reaction mixtures. nih.govnih.gov The unique chemical properties and pH-rate profile of synthetic acetyl-TPP have been instrumental in confirming the identity of the transient species isolated from these reactions. nih.govnih.gov These findings underscore the broader importance of this compound not just as a reaction intermediate, but as a central player in the regulation and catalytic mechanism of key enzymatic hubs that govern the flow of metabolites through central metabolic pathways.

Mechanistic Elucidation of 2-acetylthiamin Pyrophosphate Formation and Transformation

Chemical Competence as an Acyl-Transfer Intermediate in Enzyme Active Sites

2-Acetylthiamin pyrophosphate has been demonstrated to be a chemically competent intermediate in the reactions catalyzed by several TPP-dependent enzymes, most notably the pyruvate dehydrogenase (PDH) complex. nih.gov This multienzyme complex catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA. Evidence for the role of acetyl-TPP comes from studies using substrate analogs like 3-fluoropyruvate, which generates acetyl-TPP at the active site of the pyruvate dehydrogenase component (E1). researchgate.netacs.org

The formation of acetyl-TPP is a key step linking the initial decarboxylation of pyruvate to the subsequent acyl transfer. After the formation of the 2-(α-hydroxyethyl)thiamin pyrophosphate (HE-TPP) intermediate from pyruvate, HE-TPP is oxidized to acetyl-TPP, which then serves as the acetyl group donor. nih.govontosight.ai

Transient Formation and Stabilization Dynamics within Enzyme Complexes

Acetyl-TPP is a transient species, meaning it is formed and consumed rapidly during the catalytic cycle. nih.gov Its inherent instability in aqueous solution, particularly at neutral and alkaline pH where it readily hydrolyzes to acetate and TPP, necessitates its stabilization within the enzyme's active site. nih.govmdpi.com The unique chemical properties and a distinct pH-rate profile for the hydrolysis of synthetic acetyl-TPP have been instrumental in identifying its transient formation in quenched enzymatic reaction mixtures. nih.gov

Enzymes such as the pyruvate dehydrogenase complex, phosphoketolase, and pyruvate oxidase are believed to utilize acetyl-TPP as an enzyme-bound intermediate. nih.gov Within the protective environment of the active site, the enzyme shields acetyl-TPP from bulk solvent, preventing premature hydrolysis and facilitating the specific transfer of the acetyl group to the subsequent acceptor molecule, such as the lipoamide cofactor in the PDH complex or inorganic phosphate in the pyruvate oxidase reaction. nih.govpnas.org The stabilization is achieved through a combination of specific non-covalent interactions between the intermediate and amino acid residues in the active site.

The transient nature of acetyl-TPP has been observed in studies with the E. coli pyruvate dehydrogenase complex, where its formation is a key event in the decarboxylation and dehydrogenation of pyruvate. nih.gov The evidence suggests that acetyl-TPP may exist either as a distinct enzyme-bound intermediate or in a rapid equilibrium with such an intermediate. nih.gov

Interconversion of Keto, Hydrate, and Intramolecular Carbinolamine Forms of the Thiazolium Moiety in Aqueous Solution

In aqueous solution, this compound does not exist as a single species but rather as an equilibrium mixture of three forms: the keto form, the hydrate form, and an intramolecular carbinolamine form. nih.gov This equilibrium is a consequence of the chemical properties of the thiazolium ring and the attached acetyl group.

The characterization of synthetic acetyl-TPP using spectroscopic methods such as ultraviolet spectroscopy, proton NMR (¹H NMR), carbon-13 NMR (¹³C NMR), and phosphorus-31 NMR (³¹P NMR) has provided strong evidence for the existence of these different forms. nih.gov The equilibrium between these forms is sensitive to both temperature and pH. nih.gov

Key Observations of the Interconversion:

Effect of Temperature: At lower temperatures, the equilibrium shifts to favor the hydrate and intramolecular carbinolamine forms at the expense of the keto form. nih.gov

Effect of pH: The concentration of the keto form decreases as the pH increases. nih.gov In acidic solutions, acetyl-TPP is relatively stable, but it undergoes rapid deacetylation at higher pH values to yield acetate and thiamin pyrophosphate. nih.gov

This dynamic interplay between the different structural forms of acetyl-TPP in solution is crucial for understanding its reactivity and its behavior as a transient intermediate in enzymatic reactions.

| Form | Description |

| Keto Form | The primary active form for acyl transfer. |

| Hydrate Form | Formed by the addition of a water molecule across the carbonyl group of the acetyl moiety. |

| Intramolecular Carbinolamine | Formed by the attack of the amino group of the pyrimidine ring on the C2 carbon of the thiazolium ring. |

Nucleophilic Reactivity and Acyl Group Transfer Potential to Various Acceptors

The carbonyl carbon of the acetyl group in this compound is electrophilic and thus susceptible to nucleophilic attack. This reactivity is fundamental to its role as an acyl-transfer agent. The efficiency of acetyl group transfer from acetyl-TPP to various nucleophilic acceptors has been investigated in aqueous solution. nih.gov

These studies have shown that:

Hydroxylamine: A strong nucleophile, hydroxylamine, efficiently traps the acetyl group from acetyl-TPP at a pH range of 5.5-6.5, forming acetohydroxamic acid. nih.gov

2-Mercaptoethanol: This thiol-containing nucleophile can also accept the acetyl group, forming a thioester, although to a much lesser extent than hydroxylamine and at a lower pH range of 4.0-5.0. nih.gov

Dihydrolipoic Acid and Phosphate: In aqueous solution, the transfer of the acetyl group to dihydrolipoic acid (at pH 5.0) and phosphate dianion (at pH 7.0) is not observed to a significant extent. nih.gov This highlights the role of the enzyme in facilitating these specific transfers in a biological context.

The inherent reactivity of acetyl-TPP with nucleophiles is compatible with its proposed role as an enzymatic acyl-transfer intermediate. nih.gov The enzyme active site serves to enhance the rate and specificity of the transfer to the correct biological acceptor, overcoming the limitations observed in simple aqueous solution.

| Nucleophilic Acceptor | pH Range for Reaction | Product Formed | Extent of Reaction in Aqueous Solution |

| Hydroxylamine | 5.5 - 6.5 | Acetohydroxamic acid | Efficient |

| 2-Mercaptoethanol | 4.0 - 5.0 | Thioester | Minor |

| Dihydrolipoic Acid | 5.0 | Acetyldihydrolipoamide | Not significant |

| Phosphate Dianion | 7.0 | Acetyl phosphate | Not significant |

Radical Pathways and One-Electron Redox Processes in Thiamin Pyrophosphate Catalysis

While many TPP-dependent enzymes operate through two-electron (ionic) mechanisms, there is growing evidence for the involvement of radical intermediates and one-electron redox processes in some TPP-catalyzed reactions, particularly in 2-oxoacid oxidoreductases. nih.gov In these enzymes, the oxidation of the enamine intermediate, formed after decarboxylation, can proceed through discrete one-electron steps. nih.gov

This leads to the formation of a radical intermediate, the hydroxyethyl-TPP radical, which is stabilized by delocalization of the unpaired electron onto the π-electron system of the thiazolium ring. nih.gov This radical species can be detected by techniques such as electron paramagnetic resonance (EPR) spectroscopy, especially in the absence of the acyl-group acceptor like coenzyme A (CoASH). nih.gov

The subsequent fate of this radical is a second one-electron transfer, a step that is markedly accelerated by the presence of the acyl-group acceptor. nih.gov For instance, in pyruvate:ferredoxin oxidoreductase (PFOR), CoASH stimulates the rate of the second electron transfer by a factor of 10⁵. nih.gov In the absence of the acceptor, a slower, off-pathway, one-electron oxidation of the HE-TPP radical could potentially lead to the formation of this compound. nih.gov

The pyruvate oxidase from Lactobacillus plantarum provides another example where radical intermediates are implicated. In the absence of its acyl acceptor, inorganic phosphate, electron transfer from HE-TPP to FAD occurs in two distinct one-electron steps, transiently forming a flavin semiquinone/hydroxyethyl-ThDP radical pair. acs.orgnih.gov The presence of phosphate dramatically accelerates the second electron transfer step, suggesting a radical-based phosphorolysis mechanism. acs.org This highlights that while acetyl-TPP is often the product of a two-electron oxidation, its formation and transformation can be intricately linked with one-electron radical pathways in certain enzymatic contexts.

Enzyme Kinetics and Catalytic Mechanisms Involving 2-acetylthiamin Pyrophosphate

Pre-Steady-State and Steady-State Kinetic Analysis of 2-Acetylthiamin Pyrophosphate Turnover

In the thiamin diphosphate (ThDP)- and FAD-dependent pyruvate oxidase from Lactobacillus plantarum, pre-steady-state kinetic analysis has been instrumental. researchgate.netacs.org These studies reveal that the processes of intercofactor electron transfer and the subsequent phosphorolysis of the formed acetyl-ThDP are kinetically coupled. researchgate.net In the presence of the substrate pyruvate and the acyl-acceptor inorganic phosphate, the intercofactor electron transfer proceeds with a rapid apparent first-order rate constant of 78 s⁻¹. researchgate.netacs.org

| Enzyme | Reaction Step | Condition | Apparent Rate Constant (k) |

|---|---|---|---|

| Pyruvate Oxidase (L. plantarum) | Intercofactor Electron Transfer | + Phosphate | 78 s-1 |

| - Phosphate | 81 s-1 (Step 1) | ||

| 3 s-1 (Step 2) | |||

| Pyruvate Dehydrogenase Complex (E. coli) | Decarboxylation of LThDP | - | 10 s-1 |

| Reductive Acetylation of Lipoamide | - | 50 s-1 |

Determination of Rate-Limiting Steps in this compound-Dependent Reactions

For other enzymes, the rate-limiting step can vary depending on the reaction conditions and the presence of co-substrates. In the case of pyruvate oxidase from Lactobacillus plantarum, pre-steady-state analysis has shown that in the absence of inorganic phosphate, the electron transfer from the intermediate to FAD occurs in two distinct steps. researchgate.netacs.org The second step, representing the decay of a transient radical pair, is slow (3 s⁻¹) and becomes the rate-limiting step of the reductive half-reaction under these conditions. researchgate.net However, when phosphate is present, this step is dramatically accelerated, and the rate is instead gated by the preceding formation and decarboxylation of the 2-lactyl-ThDP adduct. researchgate.netacs.org This demonstrates how the availability of a co-substrate can shift the rate-limiting step of a catalytic cycle.

Kinetic Coupling of Intercofactor Electron Transfer with Acyl Group Transfer

A fascinating aspect of enzymes that generate this compound is the kinetic coupling between the transfer of electrons and the transfer of the acetyl group. acs.org This is particularly evident in enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) and pyruvate oxidase (POX), which utilize iron-sulfur clusters or FAD as electron acceptors. researchgate.netnih.gov

In these enzymes, the oxidation of the hydroxyethyl-TPP (HE-TPP) enamine intermediate proceeds via single-electron transfer steps, generating a transient HE-TPP radical intermediate. researchgate.netnih.gov The subsequent transfer of the second electron is "chemically gated" by the acetyl group acceptor, which can be Coenzyme A (CoA) or inorganic phosphate (Pi). nih.gov In the absence of the acyl acceptor, this second electron transfer is extremely slow, and the radical intermediate can be detected spectroscopically. nih.gov The binding of the acyl acceptor dramatically accelerates the rate of electron transfer. This coupling ensures that the acetyl group is efficiently transferred to its designated acceptor in coordination with the reduction of the enzyme's redox cofactors, preventing unproductive side reactions. researchgate.netnih.gov In L. plantarum pyruvate oxidase, this coupling involves the formation of a transient FAD semiquinone/hydroxyethyl-ThDP radical pair. researchgate.netacs.org

Influence of Coenzyme A, Inorganic Phosphate, and Other Cofactors on Reaction Rates and Pathways

Cofactors and co-substrates play a paramount role in directing the reaction pathways and modulating the rates of enzymes involving this compound. The most prominent examples are Coenzyme A (CoA) and inorganic phosphate (Pi), which act as acetyl group acceptors.

Coenzyme A (CoA): In the pyruvate dehydrogenase complex, the acetyl group from the acetyl-TPP intermediate is transferred to the lipoamide cofactor of the E2 component and subsequently to CoA to form acetyl-CoA. wikidoc.orgwikipedia.org In the related enzyme PFOR from Moorella thermoacetica, CoA stimulates the rate of electron transfer from the HE-TPP radical to the enzyme's iron-sulfur clusters by an astonishing 100,000-fold. nih.gov Studies with the E. coli PDC using the substrate analog 3-fluoropyruvate showed that the acetyl group generated from the acetyl-TPP intermediate is partitioned, with the majority (87%) being transferred to CoA and a smaller fraction (13%) being hydrolyzed by water, underscoring the efficiency of the enzymatic transfer. osti.gov

Inorganic Phosphate (Pi): In pyruvate oxidase from Lactobacillus plantarum, inorganic phosphate is the acetyl group acceptor, leading to the formation of acetyl-phosphate. researchgate.netrug.nl The presence of Pi enhances the rate of electron transfer from the HE-TPP radical to the FAD cofactor by a factor of 100 to 1000. researchgate.netnih.gov This rate enhancement is proposed to occur via a nucleophilic attack of phosphate on the HE-TPP radical, forming a low-potential anion radical adduct that is a much better electron donor. researchgate.netacs.org The concentration of phosphate can thus directly control the catalytic throughput. pnas.org

The kinetic and thermodynamic reactivity of synthetic acetyl-TPP shows that in aqueous solution without an enzyme, the transfer of the acetyl group to nucleophiles like dihydrolipoic acid or phosphate is not significant, highlighting the crucial role of the enzyme's active site in facilitating these specific transfer reactions. acs.orgnih.gov

Investigation of Substrate Analogs and Their Mechanistic Probes

Substrate analogs are invaluable tools for probing enzymatic reaction mechanisms. By replacing the natural substrate with a molecule that is structurally similar but has altered reactivity, researchers can trap transient intermediates, identify key catalytic steps, or probe the geometry of the active site.

3-Fluoropyruvate: This analog has been used to study the pyruvate dehydrogenase complex. osti.gov Its decomposition by the E1 component generates acetyl-TPP, which allows for the study of the subsequent acetyl group transfer to dihydrolipoamide and CoA in a controlled manner. osti.gov

Chromophoric Substrate Analogs: Molecules like (E)-2-oxo-4-(pyridin-3-yl)-3-butenoic acid (3-PKB) are used because their intermediates often have distinct UV-visible absorbance spectra. nih.govsci-hub.st This allows for the direct observation of the formation and decay of intermediates like the enamine on enzymes such as yeast pyruvate decarboxylase, providing direct kinetic evidence for their existence. nih.gov

Alternative Donor Substrates: In enzymes like 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), which also uses a TPP-dependent mechanism, alternative donor substrates such as glycolaldehyde, hydroxypyruvate, and ketobutyrate have been used. researchgate.net Studies with these analogs revealed differences in how enzyme-bound intermediates are stabilized and how acceptor substrate usage is affected, illustrating the influence of the donor substrate on the reaction mechanism. researchgate.net

Inhibitors as Probes: Specifically designed inhibitors can also serve as mechanistic probes. For example, trihydroxybenzaldoximes have been shown to act as redox cycling inhibitors of DXPS, revealing a new catalytic activity and providing insights into steps downstream of the initial pyruvate-TPP adduct formation. biorxiv.org

These investigations using a variety of substrate analogs have been critical in building a detailed picture of the catalytic events surrounding the formation and turnover of this compound.

Structural Basis of 2-acetylthiamin Pyrophosphate Function and Enzyme Interactions

X-ray Crystallographic Insights into Enzyme-2-Acetylthiamin Pyrophosphate Complex Structures

Direct structural visualization of the fleeting 2-acetylthiamin pyrophosphate intermediate has been a significant challenge for biochemists and structural biologists. However, cryocrystallography techniques have enabled the trapping and structural determination of this key species within an enzyme active site. A landmark study successfully resolved the structure of a pyruvate oxidase variant from Lactiplantibacillus plantarum in a complex with 2-acetyl-thiamin diphosphate. ebi.ac.uk This provides invaluable, direct evidence of the intermediate's conformation and its interactions with the host enzyme.

Detailed X-ray crystallographic structures have also been determined for the individual components of larger multi-enzyme assemblies that utilize this intermediate, such as the pyruvate dehydrogenase complexes from Escherichia coli and humans. nih.gov While these structures may not always contain the acetyl-TPP intermediate itself, they reveal the precise architecture of the catalytic (E1) component where TPP is bound and where the intermediate is formed. For instance, the crystal structure of the human pyruvate dehydrogenase E1 component, a heterotetramer, has been solved at high resolution, offering a detailed view of the TPP binding pocket and the residues that would interact with the 2-acetyl group during catalysis. nih.gov

These crystallographic studies are crucial, as they provide an atomic-level framework for understanding how the enzyme stabilizes the intermediate and orients it for the subsequent acyl transfer step.

| PDB ID | Enzyme | Organism | Resolution (Å) | Significance |

| 2ezu | Pyruvate oxidase (variant) complexed with 2-acetyl-thiamin diphosphate | Lactiplantibacillus plantarum | 2.16 | Direct structural evidence of the enzyme-bound intermediate. ebi.ac.uk |

| 1L8A | Human Pyruvate Dehydrogenase E1 Component (holo-form) | Homo sapiens | 1.95 | Reveals the TPP binding site and suggests a "flip-flop" catalytic mechanism. nih.gov |

Active Site Architecture, Substrate Binding, and Cofactor Positioning

The active site of a TPP-dependent enzyme is a highly specialized microenvironment, exquisitely designed to bind the TPP cofactor and the substrate, and to facilitate the multi-step catalytic reaction. wikipedia.org The architecture is typically a groove or pocket located deep within the enzyme or at the interface between subunits. nih.govwikipedia.org

In enzymes like pyruvate oxidase and the E1 component of the PDH complex, the active site is characterized by:

TPP Binding: The pyrophosphate moiety of TPP is anchored through interactions with divalent metal ions (typically Mg²⁺) and conserved basic amino acid residues. nih.govmdpi.com The pyrimidine ring of TPP is often involved in hydrogen bonding that helps to correctly orient the cofactor.

Substrate Positioning: The substrate, such as pyruvate, binds in close proximity to the C2 atom of the TPP thiazolium ring. The active site contains residues that specifically recognize the substrate and hold it in an optimal position for nucleophilic attack by the TPP ylide (the active form of the cofactor).

Cofactor Conformation: Upon binding to the enzyme, the TPP cofactor is forced into a specific chiral conformation, known as the V-conformation. This conformation is essential for catalysis as it exposes the C2 atom of the thiazolium ring, facilitating its deprotonation to form the reactive ylide. researchgate.net

Following the decarboxylation of the pyruvate-TPP adduct (2-lactyl-TPP), the 2-hydroxyethyl-TPP (HE-TPP) intermediate is formed. uni-konstanz.de Oxidation of HE-TPP yields the this compound intermediate. uni-konstanz.deacs.org The active site must then accommodate this acetylated intermediate, positioning it for the final step: the transfer of the acetyl group to an acceptor molecule, such as the lipoamide arm of the E2 component in the PDH complex or to phosphate in the case of pyruvate oxidase. uni-konstanz.deacs.org In pyruvate oxidase from Lactobacillus plantarum, the active site positions the TPP cofactor approximately 7 Å from a second cofactor, flavin adenine dinucleotide (FAD), which acts as the oxidant for the HE-TPP intermediate. uni-konstanz.de

Conformational Dynamics of Enzyme-Bound this compound During Catalysis

Enzymatic catalysis is not a static process; it involves intricate conformational dynamics of both the enzyme and its bound ligands. mdpi.complos.org The transition of TPP through its various intermediate states, including acetyl-TPP, is coupled to significant conformational changes within the enzyme. These dynamics are essential for substrate binding, product release, and communication between different active sites or subunits. plos.org

Studies on human pyruvate dehydrogenase have proposed a "flip-flop" mechanism, where the two catalytic sites in the E1 heterotetramer act in a dynamically non-equivalent manner. nih.gov This model involves a concerted, shuttle-like motion of the heterodimers by approximately 2 Å. This movement is believed to be critical for coordinating the catalytic events at the two active sites and for facilitating the interaction with the swinging lipoamide arm of the E2 subunit, which accepts the acetyl group from acetyl-TPP. nih.gov

Similarly, investigations into other pyrophosphatases, while not involving acetyl-TPP directly, highlight the importance of asymmetric conformational states during catalysis. Studies using techniques like double electron-electron resonance (DEER) spectroscopy on membrane-bound pyrophosphatases reveal that the homodimeric enzymes can adopt asymmetric conformations (e.g., one subunit open while the other is closed) in the presence of inhibitors or during the catalytic cycle. elifesciences.orgbiorxiv.org This principle of catalytic asymmetry and dynamic conformational change is likely a common feature among TPP-dependent enzymes, allowing them to efficiently process the formation and reaction of intermediates like 2-acetyl-TPP. biorxiv.org

Molecular Modeling and Computational Approaches to Structural-Mechanistic Relationships

Given the transient nature of catalytic intermediates, molecular modeling and computational chemistry provide powerful tools to supplement experimental data. capes.gov.br Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly valuable for studying the electronic rearrangements that occur during bond-breaking and bond-forming steps in the enzyme's active site. elifesciences.org

These computational approaches have been applied to TPP-dependent enzymes to:

Elucidate Reaction Pathways: Modeling studies help to map the entire energy landscape of the reaction, identifying the transition states between the substrate, the 2-lactyl-TPP adduct, the HE-TPP enamine, and the final 2-acetyl-TPP intermediate. acs.orgelifesciences.org

Analyze Intermediate Stability: Computational methods can calculate the relative stabilities of different intermediates and the energy barriers for their interconversion. For example, studies on the pyruvate dehydrogenase complex have used computational approaches to assess the chemical competence of acetyl-TPP as an acetyl group donor. acs.org

Probe the Role of Active Site Residues: By performing in silico mutations, researchers can probe the specific roles of individual amino acid residues in stabilizing transition states or intermediates, providing insights that are difficult to obtain experimentally. elifesciences.org

For example, theoretical studies on pyruvate decarboxylase have provided detailed models of the decarboxylation step and the formation of the subsequent enamine intermediate, which is the precursor to acetyl-TPP in oxidative systems. acs.org These models, combined with experimental data from X-ray crystallography and kinetic studies, provide a comprehensive, dynamic picture of how the enzyme's structure facilitates the complex chemistry involving this compound.

Advanced Methodologies for Research on 2-acetylthiamin Pyrophosphate

Spectroscopic Techniques for Intermediate Detection and Characterization

Spectroscopic methods are invaluable for probing the structural and electronic features of enzymatic intermediates. By exploiting the interaction of molecules with electromagnetic radiation, these techniques can provide detailed information on bond connectivity, electronic distribution, and three-dimensional structure, even for short-lived species like 2-acetyl-ThPP.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Elucidation and Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural characterization of molecules in solution. For 2-acetyl-ThPP, NMR has been instrumental in confirming its structure and revealing its complex behavior in aqueous environments. nih.govresearchgate.net Studies using ¹H, ¹³C, and ³¹P NMR have provided definitive evidence that 2-acetyl-ThPP does not exist as a single species but as an equilibrium mixture of three forms: the keto form, a hydrated form, and an intramolecular carbinolamine. nih.gov

¹H NMR is particularly useful for determining the relative concentrations of these species under different conditions. ox.ac.uk For instance, the equilibrium is sensitive to both pD (the equivalent of pH in deuterium oxide) and temperature. At a low pD of 1.3, decreasing the temperature shifts the equilibrium away from the keto form towards the hydrate and carbinolamine forms. nih.gov The concentration of the reactive keto form also diminishes as the pH increases. nih.gov

¹³C and ³¹P NMR provide further structural confirmation. nih.govmagritek.com ¹³C NMR helps to identify the carbon framework, including the critical carbonyl carbon of the acetyl group, while ³¹P NMR confirms the integrity of the pyrophosphate moiety, which is crucial for enzymatic binding. nih.govnih.gov The complete assignment of NMR spectral parameters is essential for distinguishing these closely related structures in solution. nih.gov

Table 1: Equilibrium Forms of 2-Acetylthiamin Pyrophosphate in Aqueous Solution Identified by NMR

| Form | Description | Method of Observation | Key Findings |

| Keto Form | The reactive species with a carbonyl group at the C2-acetyl position. | ¹H, ¹³C NMR | Concentration decreases with increasing pH and decreasing temperature. nih.gov |

| Hydrate Form | Formed by the addition of a water molecule across the C2-acetyl carbonyl group. | ¹H NMR | Population increases at lower temperatures. nih.gov |

| Carbinolamine Form | Formed by the intramolecular attack of the 4'-aminopyrimidine ring's amino group on the C2-acetyl carbonyl. | ¹H NMR | Population increases at lower temperatures. nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Radical Intermediates

While 2-acetyl-ThPP itself is not a radical, it is closely related to radical intermediates that arise from the one-electron oxidation of the preceding enamine intermediate in the catalytic cycle of certain enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR) and pyruvate oxidase. nih.govresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for detecting and characterizing these paramagnetic species, often referred to as hydroxyethyl-thiamin pyrophosphate (HE-TPP) radicals. nih.gov

EPR studies, often conducted at cryogenic temperatures (e.g., 77 K) to trap the radical, provide information about the electronic structure and environment of the unpaired electron. nih.gov By analyzing the g-values and hyperfine coupling constants, which arise from the interaction of the electron spin with nearby magnetic nuclei (like ¹H, ¹³C, and ¹⁵N), a detailed map of the spin density distribution can be constructed. nih.govscielo.org.mx For the HE-TPP radical, EPR spectra combined with isotopic labeling of the substrate (pyruvate) and the TPP cofactor have shown that the unpaired spin is delocalized over both the hydroxyethylidene group and the thiazolium ring of the cofactor, consistent with a π-radical structure. nih.govnih.gov This delocalization is a key factor in the radical's relative stability. nih.gov

Table 2: Representative EPR Parameters for the HE-TPP Radical Intermediate

| Parameter | Value | Source Nucleus/Isotope | Significance |

| g-tensor (rhombic) | gₓ = 2.0079, gᵧ = 2.0053, g₂ = 2.0021 | - | Anisotropy indicates significant spin density on the sulfur atom of the thiazolium ring. nih.gov |

| ¹⁵N Hyperfine Coupling | |A⊥| = 2G, |A‖| = 18G | ¹⁵N at thiazolium ring | Confirms spin delocalization onto the thiazolium nitrogen. nih.gov |

| ¹³C Hyperfine Coupling | - | ¹³C at C2 of pyruvate and TPP | Consistent with a planar π-radical structure where the oxygen atom forms a hydrogen bond. nih.gov |

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Monitoring Charge Transfer Transitions and Conformational Changes

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are powerful techniques for monitoring electronic transitions and conformational changes in enzyme-bound intermediates. jascoinc.com While simple conjugated systems have predictable absorption maxima (λ_max_), some ThPP-bound intermediates, including analogs of 2-acetyl-ThPP, exhibit unusual, long-wavelength absorption bands that are attributed to charge transfer (CT) transitions. acs.orglibretexts.org

A charge transfer transition involves the movement of an electron from a donor orbital to an acceptor orbital, often over a significant distance. In the context of ThPP intermediates, a CT band can arise from an interaction between the electron-rich π-system of a C2-substituent (like the acetyl group) and the positively charged thiazolium ring. acs.org The observation of a broad CD band at 390 nm for an enzyme-bound 2-acetyl-ThPP intermediate, formed from the reaction of fluoropyruvate with the pyruvate dehydrogenase complex, has been assigned as such a CT transition. acs.org

CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is particularly sensitive to the chiral environment of the enzyme active site. trinity.edu The appearance of a specific CD signal provides a unique signature for the formation of an enzyme-bound intermediate and can be used to monitor its formation and decay in real-time, providing kinetic information. acs.orgnih.gov These CT bands serve as valuable spectroscopic probes for intermediates that would otherwise be difficult to detect. acs.orgcapes.gov.br

Table 3: Observed Charge Transfer (CT) Bands for 2-Acetyl-ThPP and Related Analogs

| Intermediate | Enzyme System | λ_max (nm) | Spectroscopic Method | Interpretation |

| 2-Acetyl-ThDP | Pyruvate Dehydrogenase (E1p) with fluoropyruvate | ~390 | Circular Dichroism (CD) | Charge transfer transition between the acetyl substituent and the thiazolium ring. acs.org |

| 2-Acryloyl-ThDP | N²-(2-carboxyethyl)arginine synthase (CEAS) | 433 | UV-Vis | Attributed to a charge transfer transition in the electrophilic acryloyl intermediate. acs.org |

Rapid Quench and Trapping Methods for Analysis of Transient Species (e.g., using ¹⁴C-labeled precursors)

The direct observation of transient intermediates like 2-acetyl-ThPP is often precluded by their short lifetimes. To overcome this, rapid kinetic techniques, such as rapid quench-flow, are employed. nih.govsci-hub.st This method involves rapidly mixing the enzyme and substrate and then stopping ("quenching") the reaction after a very short, defined time interval (typically milliseconds) by adding a denaturant, such as a strong acid.

A key advantage in studying ThPP-dependent enzymes is the relative stability of the covalent ThPP-bound intermediates under acidic conditions. nih.govsci-hub.st Acid quenching effectively "freezes" the enzymatic reaction, trapping the intermediates which can then be separated from the denatured protein and analyzed by other methods, most notably NMR or mass spectrometry. nih.gov

The use of isotopically labeled precursors, such as ¹⁴C-labeled pyruvate, is a classic and powerful strategy used in conjunction with trapping methods. science.govnih.gov After quenching the reaction and separating the components (e.g., by chromatography), the radioactivity allows for the specific detection and quantification of the trapped ¹⁴C-labeled intermediate. This approach was crucial in early studies to isolate and identify 2-acetyl-ThPP as a transient species in the reaction catalyzed by the pyruvate dehydrogenase complex, confirming its role as an acetyl-group donor. dokumen.pub

Isotopic Labeling and Kinetic Isotope Effect Studies for Mechanistic Insight

Isotopic labeling is a cornerstone of mechanistic enzymology, providing profound insights into reaction pathways and transition state structures. nih.govacs.org By replacing an atom at a specific position in a substrate or cofactor with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium, D), or ¹²C with ¹³C), one can trace the fate of that atom through the reaction.

This principle is extended in Kinetic Isotope Effect (KIE) studies, which measure the change in the reaction rate upon isotopic substitution. wikipedia.org A KIE value greater than one (k_light_/k_heavy_ > 1) for a bond being broken or formed in a reaction step indicates that this step is at least partially rate-limiting. osti.gov

Computational Chemistry Approaches (e.g., QM/MM, DFT) for Reaction Pathway Analysis and Spectroscopic Prediction

Computational chemistry has become an indispensable tool for complementing experimental studies of enzyme mechanisms. catalysis.blog Methods like Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are particularly well-suited for investigating intermediates like 2-acetyl-ThPP. acs.orgresearchgate.net

In a QM/MM approach, the reactive core of the system—in this case, the 2-acetyl-ThPP intermediate and key active site residues—is treated with a high level of theory (QM), while the rest of the protein and solvent environment is modeled using more computationally efficient molecular mechanics (MM). nih.gov This allows for the simulation of the intermediate within the structural and electrostatic context of the enzyme's active site.

These computational models can be used to:

Analyze Reaction Pathways: By calculating the potential energy surface, researchers can map out the entire reaction coordinate, identifying transition states and intermediates and calculating the energy barriers for each step. mdpi.com This helps to elucidate the detailed mechanism of the formation and subsequent transfer of the acetyl group from 2-acetyl-ThPP.

Predict Spectroscopic Properties: Computational methods can predict spectroscopic parameters, such as NMR chemical shifts, EPR hyperfine couplings, and UV-Vis absorption energies. researchgate.net Comparing these predicted values with experimental data serves as a powerful validation of the proposed intermediate structure and the computational model itself. acs.org

Elucidate the Role of the Protein: Simulations can reveal how specific amino acid residues in the active site stabilize the intermediate through hydrogen bonding or electrostatic interactions, providing a rationale for the enzyme's catalytic power. nih.gov

Regulation of 2-acetylthiamin Pyrophosphate-dependent Enzymes and Pathways

Allosteric Regulation of Multienzyme Complexes Utilizing 2-Acetylthiamin Pyrophosphate

Allosteric regulation provides a rapid and sensitive means of adjusting enzyme activity in response to immediate changes in the cellular metabolic state. Multienzyme complexes that generate and consume this compound are prime targets for such control, primarily through feedback inhibition by their products and activation by their substrates or indicators of low energy charge.

The Pyruvate Dehydrogenase Complex (PDC) , which catalyzes the conversion of pyruvate to acetyl-CoA, is a critical regulatory node linking glycolysis to the citric acid cycle. wikipedia.orglibretexts.org Its activity is tightly controlled by the concentrations of several key metabolites. The complex is allosterically inhibited when the ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA are high, signaling an energy-replete state. wikipedia.org Specifically, high levels of the reaction products, acetyl-CoA and NADH, act as direct inhibitors. libretexts.org Conversely, the complex is activated by its substrate, pyruvate, and by high levels of NAD+, which indicate a demand for oxidative metabolism. libretexts.org

Similarly, the α-Ketoglutarate Dehydrogenase Complex (KGDHC) , a key control point within the citric acid cycle, is subject to robust allosteric regulation. wikipedia.org The activity of the complex is inhibited by its products, succinyl-CoA and NADH, as well as by high concentrations of ATP. wikipedia.orgnih.gov These molecules signal that the cell's energy and biosynthetic needs are being met. Conversely, ADP and calcium ions (Ca²⁺) act as potent allosteric activators. wikipedia.orgnih.gov ADP signals a low energy state, while Ca²⁺ coordinates the activation of energy-producing pathways with cellular activity, particularly in muscle and neural tissues. science.gov In some organisms, such as Mycobacterium tuberculosis, acetyl-CoA can even act as a powerful allosteric activator of the KGDHC, highlighting the functional plasticity of this complex in different metabolic contexts. nih.gov

| Multienzyme Complex | Allosteric Activators | Allosteric Inhibitors |

|---|---|---|

| Pyruvate Dehydrogenase Complex (PDC) | Pyruvate, NAD⁺, ADP libretexts.orgnih.gov | Acetyl-CoA, NADH, ATP wikipedia.orglibretexts.org |

| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | ADP, Ca²⁺ wikipedia.orgnih.gov | Succinyl-CoA, NADH, ATP wikipedia.orgnih.gov |

Interplay with Other Cofactors and Regulatory Molecules in Metabolic Control

The ratios of key cofactor pairs, namely NADH/NAD⁺ and acetyl-CoA/CoA , are paramount in metabolic control. wikipedia.org A high NADH/NAD⁺ ratio signifies that the electron transport chain is saturated and that further oxidation of substrates is not immediately required, leading to the inhibition of both PDC and KGDHC. wikipedia.orgnih.gov Similarly, a high acetyl-CoA/CoA ratio indicates an abundance of two-carbon units for the citric acid cycle or fatty acid synthesis and thus inhibits the PDC to prevent overproduction from pyruvate. wikipedia.org

Calcium ions (Ca²⁺) function as a critical second messenger in many cell types, linking physiological stimuli such as muscle contraction or neurotransmission to increased energy production. Ca²⁺ activates both the PDC and KGDHC. In the case of the PDC, Ca²⁺ stimulates the pyruvate dehydrogenase phosphatase (PDP), promoting the active, dephosphorylated state of the enzyme. nih.gov For the KGDHC, Ca²⁺ directly binds to and activates the complex, lowering its Km for α-ketoglutarate and thereby increasing metabolic flux through the citric acid cycle to meet heightened ATP demand. wikipedia.orgscience.gov

| Cofactor / Molecule | Effect on PDC Activity | Effect on KGDHC Activity | Mechanism of Action |

|---|---|---|---|

| High NADH/NAD⁺ Ratio | Inhibition wikipedia.org | Inhibition nih.gov | Product inhibition, allosteric effects, stimulation of PDK. nih.gov |

| High Acetyl-CoA/CoA Ratio | Inhibition wikipedia.org | Activation (in some species) nih.gov | Product inhibition, stimulation of PDK. nih.gov |

| FAD | Required for E3 activity wikipedia.org | Required for E3 activity wikipedia.org | Acts as a prosthetic group for dihydrolipoyl dehydrogenase (E3). |

| Ca²⁺ | Activation nih.gov | Activation wikipedia.orgscience.gov | Stimulates PDP1 activity for PDC; allosteric activator for KGDHC. nih.gov |

Phosphorylation and Dephosphorylation Events Affecting Enzyme Activity

In eukaryotes, particularly mammals, the primary mechanism for the acute regulation of the PDC is through reversible covalent modification. wikipedia.orgnih.gov This involves the phosphorylation and dephosphorylation of the pyruvate dehydrogenase (E1) component, the very enzyme that binds thiamin pyrophosphate and forms the this compound intermediate. nih.gov This regulatory layer provides a more stable and integrated level of control in response to hormonal and nutritional signals. nih.gov

Phosphorylation , which leads to the inactivation of the PDC, is catalyzed by a family of dedicated pyruvate dehydrogenase kinases (PDKs) . nih.govreactome.org These kinases phosphorylate specific serine residues on the α-subunit of the E1 component. nih.gov There are four known PDK isoenzymes (PDK1-4) with tissue-specific expression and varying regulatory sensitivities. The activity of PDKs is stimulated by high ratios of ATP/ADP, NADH/NAD⁺, and acetyl-CoA/CoA. nih.gov This means that when energy and metabolic products are abundant, the PDKs are activated, and they phosphorylate and "switch off" the PDC, thereby conserving glucose. wikipedia.orgnih.gov

Dephosphorylation , which reactivates the complex, is carried out by pyruvate dehydrogenase phosphatases (PDPs) . nih.govreactome.org These enzymes hydrolyze the phosphate groups from the serine residues on the E1 subunit, restoring its activity. wikipedia.org There are two main PDP isoforms (PDP1 and PDP2). PDP1 is notably activated by Ca²⁺ ions, providing a direct link between signals that increase intracellular calcium and the stimulation of pyruvate oxidation. nih.gov PDP2 is less sensitive to Ca²⁺ but is responsive to insulin signaling in certain tissues. This system ensures that in response to hormonal signals (like insulin) or increased energy demand (signaled by Ca²⁺), the PDC is rapidly dephosphorylated and activated to increase the flow of pyruvate into the citric acid cycle. youtube.com

| Regulatory Enzyme | Action on PDC | Activators | Inhibitors |

|---|---|---|---|

| Pyruvate Dehydrogenase Kinase (PDK) | Inactivation (Phosphorylation) wikipedia.org | ATP, NADH, Acetyl-CoA nih.gov | Pyruvate, ADP, NAD⁺, CoA nih.gov |

| Pyruvate Dehydrogenase Phosphatase (PDP) | Activation (Dephosphorylation) wikipedia.org | Ca²⁺ (for PDP1), Mg²⁺, Insulin nih.govyoutube.com | N/A |

Future Directions in Research on 2-acetylthiamin Pyrophosphate

Elucidation of Remaining Undetermined Mechanistic Aspects and Alternative Reaction Fates

While 2-acetylthiamin pyrophosphate (acetyl-TPP) is recognized as a key enzyme-bound intermediate in the reactions of various thiamin pyrophosphate (TPP)-dependent enzymes, several mechanistic details and potential alternative reaction pathways remain subjects of ongoing investigation. nih.govnih.gov A primary area of future research will be to fully understand the precise electronic and conformational dynamics of acetyl-TPP within the diverse active sites of enzymes like the pyruvate dehydrogenase complex, pyruvate oxidase, and phosphoketolase. nih.gov

A significant challenge lies in characterizing the transient nature of acetyl-TPP and its subsequent transformation products. numberanalytics.com For instance, in the pyruvate dehydrogenase complex, acetyl-TPP is formed after the decarboxylation of pyruvate and is chemically competent to act as an acetyl group donor. nih.govacs.org However, the exact mechanism of acetyl group transfer to the lipoamide cofactor, including the precise roles of active site residues in facilitating this transfer, requires further elucidation.

Furthermore, the possibility of alternative reaction fates for acetyl-TPP under different physiological conditions or in different organisms warrants deeper exploration. Research has pointed to the involvement of a hydroxyethyl-TPP radical intermediate in the ketoacid oxidoreductase of Halobacterium halobium, raising questions about whether acetyl-TPP is a downstream intermediate in all such radical-based mechanisms. nih.govnih.gov Future studies will likely focus on trapping and characterizing these and other potential short-lived intermediates to map out all possible reaction pathways. The interplay between different tautomeric forms of acetyl-TPP, such as the keto, hydrate, and intramolecular carbinolamine forms, and how the enzyme active site modulates their equilibrium and reactivity is another critical area for future mechanistic studies. nih.govpnas.org

Comprehensive Mapping of this compound-Dependent Reactions Across Biological Systems

The cofactor thiamin pyrophosphate is ubiquitous in all living systems, participating in a wide array of metabolic pathways crucial for energy production and biosynthesis. science.govwikipedia.org Consequently, the intermediate this compound is central to the function of numerous enzymes across different domains of life. A significant future direction is the comprehensive mapping of all reactions that proceed via an acetyl-TPP intermediate.

Currently, acetyl-TPP is well-established as an intermediate in enzymes such as:

Pyruvate Dehydrogenase Complex (PDH): Catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. nih.govwikipedia.org

Pyruvate Oxidase: Converts pyruvate to acetyl-phosphate and hydrogen peroxide. nih.govresearchgate.net

Phosphoketolase: A key enzyme in the pentose phosphate pathway and fermentation, which is very likely to involve acetyl-TPP. nih.gov

Pyruvate:Ferredoxin Oxidoreductase (PFOR): Involved in the synthesis of acetyl-CoA in anaerobic organisms. mdpi.com

The table below summarizes some of the key enzymes and their reactions involving acetyl-TPP.

| Enzyme | Reaction | Metabolic Pathway |

| Pyruvate Dehydrogenase Complex | Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH | Citric Acid Cycle Link |

| Pyruvate Oxidase | Pyruvate + Pi + O2 → Acetyl-phosphate + CO2 + H2O2 | Varies by organism |

| Phosphoketolase | Fructose-6-phosphate + Pi → Erythrose-4-phosphate + Acetyl-phosphate + H2O | Pentose Phosphate Pathway |

| Pyruvate:Ferredoxin Oxidoreductase | Pyruvate + CoA + 2 Ferredoxin (ox) → Acetyl-CoA + CO2 + 2 Ferredoxin (red) | Carbon Fixation, Fermentation |

Future research will likely uncover novel enzymes that utilize acetyl-TPP, particularly in less-studied organisms and metabolic pathways. The exponential growth of sequence databases necessitates the development of strategies to experimentally assign functions to uncharacterized proteins, which may reveal new acetyl-TPP-dependent reactions. researchgate.net This comprehensive mapping will not only enhance our fundamental understanding of metabolism but also identify new targets for drug development and metabolic engineering. nih.gov

Development of Novel Experimental and Computational Tools for Enhanced Intermediate Characterization

The study of short-lived, enzyme-bound intermediates like this compound presents significant technical challenges due to their low concentrations and transient nature. numberanalytics.com A key area of future development will be the creation and refinement of experimental and computational tools to better characterize these fleeting species.

Experimental Approaches: Advanced spectroscopic techniques are crucial for observing intermediates directly. numberanalytics.comnumberanalytics.com

Time-Resolved Spectroscopy: Techniques such as time-resolved infrared (TRIR) and transient absorption spectroscopy can capture the formation and decay of intermediates on very short timescales. numberanalytics.com

Advanced NMR Spectroscopy: High-resolution NMR, including techniques like gCHSQC on quenched reaction mixtures, can provide detailed structural information about intermediates like acetyl-TPP. nih.gov The use of isotopically labeled substrates and cofactors (e.g., [C2-¹³C]ThDP) can further enhance signal detection. nih.gov

Cryo-crystallography: Determining crystal structures at extremely high resolution can allow for the direct visualization of intermediate states. A 1.1 Å resolution structure of an intermediate in pyruvate oxidase has already challenged existing paradigms by revealing unexpected tautomeric equilibria. pnas.org

Mass Spectrometry (MS): When coupled with rapid quenching techniques and gentle ionization methods like electrospray ionization (ESI), MS can detect and identify reaction intermediates. numberanalytics.com

Computational Approaches: Computational chemistry provides powerful tools to complement experimental data. fqs.plresearchgate.net

Density Functional Theory (DFT): DFT calculations can be used to predict the structures, energies, and spectroscopic properties of proposed intermediates, helping to confirm their identity when compared with experimental data. numberanalytics.comnumberanalytics.com

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods allow for the study of the reaction intermediate (the QM region) within the context of the entire enzyme active site (the MM region), providing insights into enzyme-intermediate interactions.

Molecular Dynamics (MD) Simulations: MD simulations can reveal the dynamic behavior of intermediates within the active site and how the protein environment influences the reaction pathway. numberanalytics.com

Unified Reaction Valley Approach (URVA): This method can analyze the reaction mechanism in terms of reaction phases, helping to identify "hidden" intermediates and transition states that may not be directly observable experimentally. acs.org

The integration of these advanced experimental and computational methods will be essential for building a complete picture of the structure, stability, and reactivity of this compound in enzymatic catalysis. numberanalytics.com

Bioengineering Applications Based on this compound-Mediated Reactions

The robust C-C bond-forming and acyl-transfer capabilities of enzymes that utilize this compound make them attractive targets for bioengineering and synthetic biology applications. mdpi.com Future research in this area will focus on harnessing and repurposing these enzymatic reactions for the production of valuable chemicals and pharmaceuticals.

One promising avenue is the engineering of TPP-dependent enzymes for novel carboligation reactions. By modifying the substrate specificity of enzymes like the pyruvate dehydrogenase E1 subunit, it is possible to create chiral α-hydroxyketones, which are valuable building blocks in organic synthesis. mdpi.com The use of ketoacids as donor substrates can make these reactions kinetically controlled and drive them to completion, an attractive feature for industrial applications. mdpi.com

Furthermore, entire metabolic pathways can be engineered to produce biofuels, bioplastics, and other specialty chemicals. By understanding the flux through acetyl-TPP-dependent steps, researchers can optimize pathways for increased product yield. For example, redirecting carbon flow through an engineered pyruvate dehydrogenase complex could enhance the production of acetyl-CoA, a central precursor for a vast array of biosynthetic products.

Computational tools will play a significant role in these bioengineering efforts. Enzyme design algorithms and machine learning can be used to predict mutations that would enhance stability, alter substrate specificity, or improve catalytic efficiency. muni.czchalmers.se Web-based tools that can analyze enzyme access tunnels (e.g., CaverWeb) can help identify key residues to target for modification to improve the transport of non-native substrates or products. muni.cz The combination of rational design and high-throughput screening will accelerate the development of novel biocatalysts based on the chemistry of this compound for a wide range of industrial and therapeutic applications. nih.govmuni.cz

Q & A

Basic Research Questions

Q. How is 2-acetylthiamin pyrophosphate (Acetyl-TPP) identified as a transient intermediate in enzymatic reactions?

- Methodological Answer : Acetyl-TPP is synthesized chemically using protocols involving phosphorylation and acetylation of thiamin derivatives, followed by purification via ion-exchange chromatography . In enzymatic studies, acid quenching of reaction mixtures at steady state (e.g., in pyruvate dehydrogenase complexes) traps Acetyl-TPP, which is then isolated and identified using isotopic labeling (e.g., [1-¹⁴C]pyruvate) and comparison of pH-rate profiles with synthetic standards . Radiometric assays and kinetic coupling with dihydrolipoamide acetyltransferase further validate its role .

Q. What techniques are used to detect Acetyl-TPP in thiamin-dependent enzymes?

- Methodological Answer : Detection relies on a combination of:

- Spectroscopic methods : UV-Vis spectroscopy to monitor absorbance changes at 320 nm (characteristic of Acetyl-TPP’s enamine intermediate) .

- Mass spectrometry : High-resolution MS to confirm molecular mass and fragmentation patterns .

- Radiolabeling : Incorporation of ¹⁴C isotopes during enzymatic reactions, followed by autoradiography or scintillation counting .

- Enzymatic coupling assays : Linking Acetyl-TPP formation to NADH production via dihydrolipoamide dehydrogenase .

Advanced Research Questions

Q. How do conflicting data on the pH-dependent stability of Acetyl-TPP influence mechanistic interpretations?

- Methodological Answer : Acetyl-TPP hydrolyzes rapidly at neutral pH (t₁/₂ ~30 seconds at pH 7.0), complicating its detection in vivo. Researchers address this by:

- Using cryogenic quenching (e.g., rapid freezing in liquid N₂) to stabilize intermediates .

- Conducting pH-jump experiments to isolate hydrolysis kinetics from enzymatic turnover .

- Comparing hydrolysis rates of synthetic Acetyl-TPP with enzyme-bound species to distinguish catalytic vs. non-catalytic degradation .

Q. What experimental strategies distinguish Acetyl-TPP from structurally similar intermediates like 2-(α-hydroxyethyl)-thiamin pyrophosphate (HETPP)?

- Methodological Answer :

- NMR spectroscopy : ¹H and ³¹P NMR differentiate Acetyl-TPP (δ ~2.1 ppm for acetyl methyl protons) from HETPP (δ ~1.3 ppm for hydroxyethyl protons) .

- Enzymatic specificity : HETPP is resistant to hydrolysis under alkaline conditions, whereas Acetyl-TPP degrades rapidly .

- Metal complexation studies : Zn²⁺/Cd²⁺ preferentially bind HETPP via its hydroxyethyl group, altering UV-Vis spectra .

Q. How can researchers resolve ambiguities in the role of Acetyl-TPP in radical-based vs. non-radical enzymatic mechanisms?

- Methodological Answer :

- Electron paramagnetic resonance (EPR) : Detect radical intermediates (e.g., hydroxyethyl-ThDP radicals) in enzymes like pyruvate oxidase, which operate via single-electron transfers .

- Isotope effects : Compare ²H/¹³C kinetic isotope effects in reactions with deuterated pyruvate; radical mechanisms show larger isotope effects due to C-H bond cleavage .

- Competitive inhibition assays : Use phosphonate analogs (e.g., 3-fluoropyruvate) to block non-radical pathways and isolate radical-dependent activity .

Q. What are the challenges in quantifying Acetyl-TPP in multicomponent enzyme systems like the pyruvate dehydrogenase complex (PDHc)?

- Methodological Answer :

- Compartmentalized assays : Isolate PDHc components (E1, E2, E3) to study Acetyl-TPP generation and transfer independently .

- Stopped-flow kinetics : Monitor sub-second transients in Acetyl-TPP formation using rapid mixing and fluorescence detection .

- Crosslinking agents : Stabilize E1-E2 interactions to prevent intermediate dissociation during analysis .

Methodological Notes for Experimental Design

- Synthesis & Handling : Acetyl-TPP is light-sensitive; store lyophilized samples at -80°C under argon .

- Buffer Selection : Use low-ionic-strength buffers (e.g., HEPES) to minimize non-specific hydrolysis .

- Negative Controls : Include thiamin pyrophosphate (TPP) and pyruvate in control reactions to rule out background signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.